molecular formula C23H16BrCl2N3O4 B12019313 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 769150-61-0

4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12019313
CAS No.: 769150-61-0
M. Wt: 549.2 g/mol
InChI Key: PNJMBMBVSFUVOC-KVSWJAHQSA-N
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Description

4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H16BrCl2N3O4 and a molecular weight of 549.212 . This compound is known for its unique structure, which includes bromine, chlorine, and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, typically starting with the preparation of the core benzoyl and hydrazonoyl structures. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process may involve heating and stirring under reflux conditions to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific combination of bromine and chlorine atoms, which may confer unique chemical and biological properties.

Properties

CAS No.

769150-61-0

Molecular Formula

C23H16BrCl2N3O4

Molecular Weight

549.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H16BrCl2N3O4/c24-15-9-10-20(33-23(32)17-6-2-4-8-19(17)26)14(11-15)12-28-29-21(30)13-27-22(31)16-5-1-3-7-18(16)25/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+

InChI Key

PNJMBMBVSFUVOC-KVSWJAHQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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